Cas no 33169-07-2 (1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,6,7,8,10,10a-decahydro-1,4a-dimethyl-6-oxo-, [1S-(1a,4aa,10ab)]- (9CI))

1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,6,7,8,10,10a-decahydro-1,4a-dimethyl-6-oxo-, [1S-(1a,4aa,10ab)]- (9CI) structure
33169-07-2 structure
Product Name:1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,6,7,8,10,10a-decahydro-1,4a-dimethyl-6-oxo-, [1S-(1a,4aa,10ab)]- (9CI)
Numero CAS:33169-07-2
MF:C17H22O3
MW:274.354785442352
CID:310657
PubChem ID:461839
Update Time:2025-04-19

1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,6,7,8,10,10a-decahydro-1,4a-dimethyl-6-oxo-, [1S-(1a,4aa,10ab)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,6,7,8,10,10a-decahydro-1,4a-dimethyl-6-oxo-, [1S-(1a,4aa,10ab)]- (9CI)
    • (1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid
    • NSC 115715
    • NSC-115715
    • PODOCARPA-7,9(11)-DIEN-16-OIC ACID, 12-OXO-
    • NSC115715
    • 1,2,3,4,4A,6,7,8,10,10A-DECAHYDRO-1,4A-DIMETHYL-6-OXO-, (1S-(1.ALPHA.,4A.ALPHA.,10A.BETA.))-, 1-PHENANTHRENECARBOXYLIC ACID
    • 1,2,3,4,4a,6,7,8,10,10a-Decahydro-1,4a-dimethyl-6-oxo-, (1S-(1alpha,4aalpha,10abeta))-, 1-phenanthrenecarboxylic acid
    • 9Y0X3I7JHW
    • 33169-07-2
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,6,7,8,10,10a-decahydro-1,4a-dimethyl-6-oxo-, (1S-(1alpha,4aalpha,10abeta))-
    • UNII-9Y0X3I7JHW
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,6,7,8,10,10a-decahydro-1,4a-dimethyl-6-oxo-, [1S-(1.alpha.,4a.alpha.,10a.beta.)]-
    • Inchi: 1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h5,10,14H,3-4,6-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1
    • Chiave InChI: GGTHDIPRPUXPMX-OIISXLGYSA-N
    • Sorrisi: OC([C@@]1(C)CCC[C@]2(C)C3=CC(CCC3=CC[C@H]21)=O)=O

Proprietà calcolate

  • Massa esatta: 274.15696
  • Massa monoisotopica: 274.156895
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 542
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 54.4
  • XLogP3: 2.4

Proprietà sperimentali

  • Densità: 1.18
  • Punto di ebollizione: 476.9°Cat760mmHg
  • Punto di infiammabilità: 256.3°C
  • Indice di rifrazione: 1.568
  • PSA: 54.37
  • LogP: 3.50310

1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,6,7,8,10,10a-decahydro-1,4a-dimethyl-6-oxo-, [1S-(1a,4aa,10ab)]- (9CI) Letteratura correlata

Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.